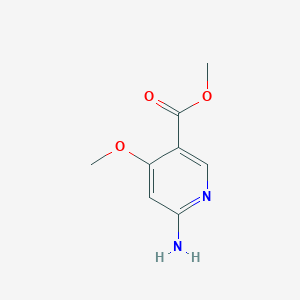

Methyl 6-amino-4-methoxynicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of a compound can be represented by its molecular formula, InChI Key, and SMILES notation. For “Methyl 6-methoxynicotinate”, the molecular formula is C8H9NO3 . The InChI Key is OVLDWZNVBDRZNN-UHFFFAOYSA-N , and the SMILES notation is COC(=O)C1=CC=C(OC)N=C1 .Physical And Chemical Properties Analysis

“Methyl 6-methoxynicotinate” appears as white to pale yellow crystals or powder . It has a melting point of 48.5-54.5°C . The assay (GC) is ≥97.5% .Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

Synthesis of Fused 2-Pyridones

Methyl 6-amino-4-methoxynicotinate serves as a valuable building block in the synthesis of fused 2-pyridones, highlighting its importance in the preparation of complex heterocyclic compounds. The optimized synthesis involves sequential microwave-induced regioselective methoxylation, esterification, followed by reaction with p-methoxybenzylamine and final deprotection under flow reaction conditions, demonstrating improved regioselectivity and purity of the reaction products (György Jeges et al., 2011).

Organocatalysis in Synthesis

It has been utilized in green, simple, and efficient methods for preparing 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles. These methods employ isonicotinic acid as a dual and biological organocatalyst, showcasing the compound's role in facilitating one-pot, multi-component condensation reactions under solvent-free conditions, thereby contributing to the development of environmentally friendly synthetic processes (M. Zolfigol et al., 2013).

Materials Science and Technology

Photopolymerization Initiators

The compound has found applications in the development of novel photoinitiators for nitroxide-mediated photopolymerization. A derivative bearing a chromophore group linked to the aminoxyl function was designed to decompose under UV irradiation, generating radicals necessary for the polymerization process. This highlights its potential in the creation of advanced materials with specific properties controlled by light (Y. Guillaneuf et al., 2010).

Corrosion Inhibition

Derivatives of Methyl 6-amino-4-methoxynicotinate have been investigated for their potential as corrosion inhibitors for mild steel in acidic solutions. The compounds exhibited high inhibition efficiency, suggesting their applicability in protecting industrial materials from corrosive environments. This application is particularly relevant in industries where metal longevity and durability are critical (M. Yadav et al., 2016).

Safety And Hazards

“Methyl 6-methoxynicotinate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to avoid getting it in eyes, on skin, or on clothing .

Direcciones Futuras

While there isn’t specific information on the future directions of “Methyl 6-amino-4-methoxynicotinate”, there is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD . This could potentially open up new avenues for research and development involving similar compounds.

Propiedades

IUPAC Name |

methyl 6-amino-4-methoxypyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-12-6-3-7(9)10-4-5(6)8(11)13-2/h3-4H,1-2H3,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOYBIMQEGLGHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-amino-4-methoxynicotinate | |

CAS RN |

397309-41-0 |

Source

|

| Record name | methyl 6-amino-4-methoxypyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2459191.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2459192.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenylbutanamide](/img/structure/B2459195.png)

![5-[[(tert-Butoxycarbonyl)amino]methyl]isoxazole-3-carboxylic acid](/img/structure/B2459197.png)

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2459198.png)

![[(3S,4S)-4-(1-Methylimidazol-4-yl)pyrrolidin-3-yl]-morpholin-4-ylmethanone;dihydrochloride](/img/structure/B2459200.png)

![3-(4-(Benzo[d][1,3]dioxol-5-ylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine](/img/structure/B2459212.png)

![N-(4-chlorobenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2459213.png)